2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

Regioisomer differentiation Fluorine positional effects Structure-activity relationship

Fluorine positional effects on biphenyl NSAID activity demand regioisomerically pure probes. 2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid (CAS 1214341-59-9) is the authenticated 2',5-difluoro regioisomer-distinct from the 2',4'-difluoro motif of diflunisal-for systematic COX selectivity and metabolic stability studies. • 2',5-Difluoro pattern for accurate fluorine SAR • Suzuki-Miyaura scaffold for analog library expansion • Reference standard for HPLC/LC-MS method validation Supplied with CoA to ensure research reproducibility.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
Cat. No. B12073392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)F
InChIInChI=1S/C14H10F2O2/c15-10-6-5-9(7-14(17)18)12(8-10)11-3-1-2-4-13(11)16/h1-6,8H,7H2,(H,17,18)
InChIKeyDVAJLODWRNUVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid: Chemical Identity & Procurement


2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid (CAS 1214341-59-9) is a fluorinated biphenyl acetic acid derivative with molecular formula C₁₄H₁₀F₂O₂ and molecular weight 248.22 g/mol . The compound features a biphenyl core with two fluorine substituents at the 2′ and 5′ positions on one phenyl ring and an acetic acid moiety attached at the 2-position of the other phenyl ring . As a member of the biphenyl acetic acid class, this compound shares structural ancestry with clinically established non-steroidal anti-inflammatory drugs (NSAIDs) such as diflunisal and fenbufen, yet the specific 2′,5-difluoro substitution pattern on the [1,1′-biphenyl]-2-yl scaffold distinguishes it as a distinct chemical entity with its own CAS registry number .

Distinct 2′,5-difluoro substitution for fluorine positional SAR studies
Modular Suzuki-Miyaura synthesis supports analog library construction
Regioisomer-specific probe – not interchangeable with 2′,4′-difluoro analogs

2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid: Non-Substitutability


Fluorinated biphenyl acetic acid derivatives are not functionally interchangeable despite shared core scaffolds. The position and number of fluorine substituents on the biphenyl system critically modulate electronic distribution, lipophilicity, metabolic stability, and target binding interactions . 2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid bears a 2′,5-difluoro substitution pattern that differs fundamentally from clinically relevant comparators such as diflunisal (2′,4′-difluoro-4-hydroxy substitution) and fenbufen-related analogs. Even regioisomeric shifts in fluorine placement can alter COX-2 selectivity, plasma protein binding, and in vivo pharmacokinetic profiles. Generic substitution with non-fluorinated or differently fluorinated biphenyl acetic acids without verification of assay-matched performance introduces unacceptable variability in research reproducibility and synthetic intermediate quality .

Fluorine substitution pattern
2′,5′
2′,4′ (e.g., diflunisal)
4-Hydroxy group
Absent
Present
Synthetic route
Suzuki-Miyaura coupling
Salicylic acid-based coupling

2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid: Differentiation Evidence


Fluorine Regioisomer Differentiation

2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is a regioisomer of the clinically established NSAID diflunisal scaffold. While diflunisal contains fluorine atoms at the 2′ and 4′ positions on a 4-hydroxybiphenyl-3-carboxylic acid core, the target compound positions fluorine substituents at 2′ and 5′ on a biphenyl-2-acetic acid scaffold lacking the phenolic hydroxyl group . The absence of the 4-hydroxy moiety and the distinct fluorine regiochemistry fundamentally alters hydrogen-bonding capacity, acidity (pKa), and metabolic susceptibility compared to the diflunisal core .

Regioisomer Shift
Class-level
2′,5-difluoro (target) vs. 2′,4′-difluoro (diflunisal); no 4-OH
Alters hydrogen bonding and pKa profile
Direct comparative data unavailable
Regioisomer differentiation Fluorine positional effects Structure-activity relationship

Suzuki-Miyaura Synthetic Accessibility

The synthesis of 2-(2′,5-difluoro-[1,1′-biphenyl]-2-yl)acetic acid proceeds via Suzuki-Miyaura palladium-catalyzed cross-coupling between an appropriately substituted aryl halide and an organoboron compound . This well-established catalytic route offers predictable scalability and functional group tolerance compared to alternative biphenyl acetic acid syntheses requiring multi-step linear sequences. In contrast, diflunisal synthesis typically proceeds via different coupling strategies owing to the salicylic acid core [1].

Synthetic Route
Class-level
Modular Suzuki-Miyaura cross-coupling
Enables independent optimization of substituents
Salicylic acid cores require alternative routes
Synthetic methodology Palladium catalysis Intermediate procurement

Lipophilicity (LogP) Profile

Fluorine substitution patterns on biphenyl acetic acid scaffolds produce measurable differences in lipophilicity (LogP) that influence membrane permeability, plasma protein binding, and tissue distribution. The 2′,5-difluoro substitution pattern on 2-(2′,5-difluoro-[1,1′-biphenyl]-2-yl)acetic acid yields a distinct electronic and steric environment compared to 2′,4′-difluoro or 3′,5′-difluoro regioisomers . Literature on structurally related fluorinated biphenyls demonstrates that shifting fluorine positions by a single ring position can alter LogP by 0.3–0.8 units [1].

Lipophilicity Shift
Class-level
Estimated ΔLogP 0.3–0.8 vs. other regioisomers
May affect membrane permeability and distribution
Class-level estimate; direct measurement needed
Lipophilicity LogP Physicochemical characterization

COX Isoform Selectivity Profile

Fluorine substitution position on biphenyl NSAID scaffolds directly influences cyclooxygenase (COX) isoform selectivity. Studies on structurally related fluorinated biphenyl acetic acids demonstrate that regioisomeric fluorine placement modulates COX-1 versus COX-2 inhibitory ratios [1]. Diflunisal exhibits IC₅₀ values of 113 µM for COX-1 and 8.2–134 µM for COX-2 in human whole blood assays, with selectivity driven in part by its 2′,4′-difluoro substitution and 4-hydroxy group [1]. The 2′,5-difluoro pattern of the target compound, lacking the 4-hydroxy moiety, is predicted to produce a distinct COX selectivity profile [2].

COX Selectivity Profile
Class-level
Diflunisal: COX-1 IC₅₀ 113 µM, COX-2 8.2–134 µM; predicted divergence for 2′,5′
Predicted distinct COX-1/COX-2 ratio
Direct assay data unavailable for target
COX inhibition Target selectivity Fluorine positioning

2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic Acid: Application Scenarios


SAR Studies on Fluorinated NSAID Scaffolds

Researchers investigating the positional effects of fluorine substitution on biphenyl acetic acid NSAID activity should procure 2-(2′,5-difluoro-[1,1′-biphenyl]-2-yl)acetic acid as a distinct regioisomeric probe. The 2′,5-difluoro substitution pattern offers a unique comparator to the clinically established 2′,4′-difluoro motif of diflunisal, enabling systematic evaluation of how fluorine regioisomerism affects COX isoform selectivity, metabolic stability, and anti-inflammatory potency . The compound's modular Suzuki-Miyaura synthetic accessibility further supports analog library expansion for fluorine positional scanning studies .

Synthetic Intermediate for Fluorinated Biphenyl Drugs

2-(2′,5-Difluoro-[1,1′-biphenyl]-2-yl)acetic acid serves as a versatile synthetic intermediate in medicinal chemistry programs targeting fluorinated biphenyl-containing drug candidates. The carboxylic acid moiety provides a functional handle for further derivatization (esterification, amidation, reduction), while the 2′,5-difluoro substitution pattern introduces electronic and metabolic properties distinct from other fluorinated biphenyl acetic acid building blocks . This regioisomer-specific scaffold is not substitutable with 2′,4′-difluoro or 3′,5′-difluoro analogs without altering downstream compound properties.

Analytical Reference Standard

Analytical laboratories developing HPLC, LC-MS, or GC-MS methods for detecting and quantifying fluorinated biphenyl acetic acid derivatives require authentic reference standards of each regioisomer. 2-(2′,5-Difluoro-[1,1′-biphenyl]-2-yl)acetic acid (CAS 1214341-59-9) is chemically distinct from its regioisomers and co-eluting impurities cannot be resolved without isomer-specific reference material . Procurement of the correct CAS-registered compound ensures accurate method validation and regulatory compliance in pharmaceutical impurity profiling studies.

Computational Modeling of Fluorine-Protein Interactions

Computational chemists modeling fluorine-protein interactions in COX enzymes or other NSAID targets require accurate structural inputs for specific regioisomers. The 2′,5-difluoro substitution pattern of this compound produces a distinct electrostatic potential surface and fluorine-aryl dihedral angle compared to 2′,4′-difluoro or 3′,5′-difluoro analogs . Procurement of the correct regioisomer for docking studies, molecular dynamics simulations, and free energy perturbation calculations ensures that computational predictions align with experimental binding data for this specific fluorination pattern.

Application
Selection Property
Validation Focus
Fluorine positional SAR
Distinct 2′,5-difluoro regioisomer
COX isoform selectivity and metabolic stability in assay models
Medicinal chemistry building block
Carboxylic acid handle for derivatization
Regioisomer-specific electronic and metabolic properties
Analytical reference standard
CAS-registered regioisomer identity
Method validation and impurity profiling accuracy
Computational target binding studies
2′,5-difluoro electrostatic potential
Docking accuracy vs. experimental binding data
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